molecular formula C14H11F4N3O3 B4414160 N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide

N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide

货号 B4414160
分子量: 345.25 g/mol
InChI 键: FWFQRBKVLBCVRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that are overexpressed in many cancer cells, including lymphomas and leukemias. Venetoclax has shown promising results in preclinical and clinical studies as a potential treatment for these cancers.

作用机制

Venetoclax works by selectively binding to the BCL-2 protein, which prevents it from inhibiting apoptosis (programmed cell death) in cancer cells. This leads to the death of cancer cells and the reduction of tumor burden. Venetoclax has a high affinity for BCL-2 proteins, which allows it to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells by disrupting the interaction between BCL-2 and pro-apoptotic proteins. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic pathway. Venetoclax has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

实验室实验的优点和局限性

Venetoclax has several advantages for lab experiments, including its high potency and selectivity for BCL-2 proteins. It can be used to study the role of BCL-2 proteins in cancer cells and to identify potential therapeutic targets. However, Venetoclax also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and test the compound.

未来方向

There are several future directions for the development of Venetoclax and related compounds. These include the identification of biomarkers that can predict response to Venetoclax, the development of combination therapies that can enhance the efficacy of Venetoclax, and the exploration of new indications for Venetoclax beyond CLL and AML. Additionally, there is a need for further research to understand the mechanisms of resistance to Venetoclax and to develop strategies to overcome this resistance.

科学研究应用

Venetoclax has been extensively studied in preclinical and clinical trials as a potential treatment for various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). In preclinical studies, Venetoclax has shown potent activity against cancer cells, including those that are resistant to other therapies. In clinical trials, Venetoclax has demonstrated high response rates and durable remissions in patients with CLL and AML.

属性

IUPAC Name

N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O3/c1-2-7-21-11(23)13(14(16,17)18,20-12(21)24)19-10(22)8-3-5-9(15)6-4-8/h2-6H,1,7H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFQRBKVLBCVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。